Dual BRD7/9 vs. BRD9-Selective Degradation in RI-1 Cells
VZ185 is one of the few well‑characterized dual degraders of both BRD9 and BRD7, in contrast to newer BRD9‑selective agents that spare BRD7 entirely. In RI‑1 cells treated for 8 h, VZ185 degrades BRD7 with a DC₅₀ of 4 nM and BRD9 with a DC₅₀ of 34 nM [1]. By comparison, the clinical‑stage cereblon‑based degrader C6 achieves a BRD9 DC₅₀ of 1.02 nM in MV4‑11 cells but shows no degradation of BRD7 or BRD4 at concentrations up to 1 µM [2]. Similarly, XYD270 exhibits a BRD9 DC₅₀ of 0.082 nM in HS‑SY‑II cells and no BRD7 degradation [3].
| Evidence Dimension | BRD7 and BRD9 degradation potency (DC₅₀) |
|---|---|
| Target Compound Data | BRD7 DC₅₀ = 4 nM; BRD9 DC₅₀ = 34 nM (RI‑1 cells, 8 h) |
| Comparator Or Baseline | C6: BRD9 DC₅₀ = 1.02 nM, no BRD7/BRD4 degradation (MV4‑11 cells, 24 h); XYD270: BRD9 DC₅₀ = 0.082 nM, no BRD7 degradation (HS‑SY‑II cells) |
| Quantified Difference | VZ185 degrades both BRD7 and BRD9, whereas C6 and XYD270 are BRD9‑selective; VZ185 BRD9 potency is 34‑fold lower than XYD270 but unique in its dual coverage. |
| Conditions | RI‑1 cells, 8 h treatment (VZ185); MV4‑11 cells, 24 h (C6); HS‑SY‑II cells (XYD270) |
Why This Matters
The unique dual BRD7/9 degradation profile of VZ185 makes it the preferred tool for studies where BRD7 compensation or redundancy is a concern, as BRD9‑selective agents may leave BRD7‑driven biology intact.
- [1] Zoppi V, Hughes SJ, Maniaci C, et al. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel‑Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. J Med Chem. 2019;62(2):699-726. View Source
- [2] Zhang J, et al. Structure‑based identification of new orally bioavailable BRD9‑PROTACs for treating acute myelocytic leukemia. Eur J Med Chem. 2023;262:115872. View Source
- [3] Xu Y, Shen H, Lin B, et al. Discovery of XYD270 as a Potent, Selective, and Orally Efficacious BRD9 PROTAC for Cancer Therapy. J Med Chem. 2026; DOI: 10.1021/acs.jmedchem.5b02817. View Source
